molecular formula C8H10O B121312 2,6-Dimethylphenol CAS No. 576-26-1

2,6-Dimethylphenol

Cat. No.: B121312
CAS No.: 576-26-1
M. Wt: 122.16 g/mol
InChI Key: NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Description

2,6-Dimethylphenol, also known as 2,6-xylenol, is an organic compound with the molecular formula C₈H₁₀O. It is one of the six isomers of dimethylphenol and is characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 6 positions, along with a hydroxyl group at the 1 position. This compound is a colorless crystalline solid with a distinct aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenol can be synthesized through the methylation of phenol using methanol in the presence of a solid acid catalyst. The reaction is typically carried out at elevated temperatures in the gas phase. The process can be represented by the following chemical equation:

C6H5OH+2CH3OH(CH3)2C6H3OH+2H2OC₆H₅OH + 2CH₃OH → (CH₃)₂C₆H₃OH + 2H₂O C6​H5​OH+2CH3​OH→(CH3​)2​C6​H3​OH+2H2​O

The reaction is exothermic and requires careful control of temperature and reactant flow rates to achieve high selectivity and yield .

Industrial Production Methods: In industrial settings, this compound is produced using a fluidized bed reactor with an iron-chromium mixed oxide catalyst. The process involves the circulation of o-cresol to enhance the selectivity and yield of this compound. The optimal reaction conditions include a temperature range of 350-380°C and a molar ratio of o-cresol to phenol greater than 0.48. This method achieves a phenol conversion rate of over 90% and a selectivity of more than 85% for this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,6-dimethylbenzoquinone.

    Nitration: Reaction with nitric acid produces 4-nitro-2,6-dimethylphenol.

    Halogenation: Chlorination or bromination can occur at the methyl groups or the aromatic ring.

    Esterification: It can react with carboxylic acids to form esters.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Nitration: Uses concentrated nitric acid and sulfuric acid as a catalyst.

    Halogenation: Employs halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

    Esterification: Carried out using carboxylic acids and acid catalysts like sulfuric acid.

Major Products:

    Oxidation: 2,6-Dimethylbenzoquinone.

    Nitration: 4-Nitro-2,6-dimethylphenol.

    Halogenation: Various halogenated derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

2,6-Dimethylphenol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

2,6-Dimethylphenol can be compared with other dimethylphenol isomers and similar phenolic compounds:

    2,4-Dimethylphenol: Similar in structure but differs in the position of the methyl groups. It has different reactivity and applications.

    2,5-Dimethylphenol: Another isomer with distinct chemical properties and uses.

    Phenol: Lacks the methyl groups and has different acidity and reactivity.

    4-Chloro-2,6-dimethylphenol: A chlorinated derivative with enhanced antimicrobial properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its high selectivity in industrial synthesis and its role as a precursor for high-performance polymers make it particularly valuable .

Properties

IUPAC Name

2,6-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
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InChI Key

NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)O
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Molecular Formula

C8H10O
Record name 2,6-DIMETHYLPHENOL
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Related CAS

25134-01-4
Record name 2,6-Xylenol homopolymer
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DSSTOX Substance ID

DTXSID9024063
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Molecular Weight

122.16 g/mol
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Physical Description

2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (NTP, 1992), 73 °C, 73 °C (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol)
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Density

1.01 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.27 [mmHg], 0.274 mm Hg @ 25 °C
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Color/Form

LEAVES OR NEEDLES FROM ALCOHOL

CAS No.

576-26-1, 25134-01-4
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Melting Point

120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C
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Synthesis routes and methods I

Procedure details

o-Cresol, methanol and water in a ratio of 1:2.5:2.5 were reacted in the same way as described in Example 1. The catalyst contained iron oxide, vanadium oxide, titanium oxide and calcium oxide in a molar ratio of 100:22:2:1.5. After working up, 2.6-xylenol was obtained with a selectivity of 98%.
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Synthesis routes and methods II

Procedure details

A mixture of o-cresol and phenol, dimethyl ether and water in a molar ratio of 1:2:2.6 were reacted as described in Example 1. The catalyst contained iron oxide, vanadium oxide, silicon oxide and barium oxide in a molar ratio of 100:2:10:0.1. After working up, 2.6-xylenol was obtained with a selectivity of 99%.
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Synthesis routes and methods III

Procedure details

500 ml of catalyst were introduced into a fluidized-bed reactor having a capacity of 0.7 liter. The catalyst contained 0.25% by weight of platinum on a magnesium aluminum spinel carrier and had a particle size of from 0.2 to 0.6 mm and a BET specific surface area of 125 m2 /g. The temperature of the reactor was brought to 275° C., and the mixture which was preheated to this temperature and consisted of 200 liters/hour of nitrogen and 20 liters/hour of hydrogen was passed in. 60 g/hour of gaseous 2,6-dimethylcyclohexanol were passed continuously through the fluidized catalyst bed produced in this manner. The reaction product was obtained by cooling the exit gases, and was distilled. 100 g of 2,6-dimethylcyclohexanol were converted to 90.5 g (yield: 95% of theory) of 2,6-dimethylphenol.
[Compound]
Name
magnesium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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[Compound]
Name
catalyst
Quantity
500 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
95%

Synthesis routes and methods IV

Procedure details

Using a procedure similar to that described in Example 2, 100 g/hour of a mixture consisting of 50% by weight of 2,6-dimethylcyclohexanol and 50% by weight of 2,6-dimethylcyclohexanone were converted, at 250° C. and under otherwise identical conditions, over the catalyst described in the stated example. This procedure gave 2,6-dimethylphenol in a yield of 97% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Yield
97%

Synthesis routes and methods V

Procedure details

3,4-dimethylphenol; 3,5-dimethylphenol;
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0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylphenol
Reactant of Route 2
2,6-Dimethylphenol
Reactant of Route 3
2,6-Dimethylphenol
Reactant of Route 4
2,6-Dimethylphenol
Reactant of Route 5
2,6-Dimethylphenol
Reactant of Route 6
2,6-Dimethylphenol
Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-Dimethylphenol?

A1: this compound has a molecular formula of C8H10O and a molecular weight of 122.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have utilized spectroscopic techniques to analyze this compound. These techniques include infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [] []

Q3: Is this compound compatible with polymer materials?

A3: Yes, this compound is a key monomer in synthesizing poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance engineering plastic. [] []

Q4: What is the thermal stability of cured resins containing this compound?

A4: Cured resins derived from this compound exhibit notable thermal stability. For example, a this compound-dipentene dicyanate ester showed a 5% weight loss temperature of 429°C and a char yield of 17.64% during thermogravimetric analysis. []

Q5: Can this compound be synthesized using a catalyst?

A5: Yes, this compound can be synthesized through the methylation of phenol or o-cresol using various catalysts, including iron-chromium, manganese oxide, and magnesium oxide-supported chromium oxide catalysts. [] [] []

Q6: What role does this compound play in oxidative coupling reactions?

A6: this compound serves as a model substrate for investigating oxidative coupling reactions, particularly in the presence of copper-based catalysts. Research suggests its oligomers exhibit higher reactivity compared to the monomer in these reactions. []

Q7: Are there specific catalysts that improve the selectivity towards this compound during synthesis?

A7: Yes, research suggests that alkaline Fe/Mg/Sb composite oxide catalysts exhibit high ortho-selectivity during the synthesis of this compound from phenol and methanol, minimizing the formation of unwanted isomers like m-cresol. []

Q8: Have there been any computational studies on this compound and its derivatives?

A8: Yes, ab initio calculations have been performed on this compound and its dimer, 4-(2,6-dimethylphenoxy)-2,6-dimethylphenol, to investigate the mechanism of copper-catalyzed oxidative phenol coupling. These studies provided insights into the role of the phenoxonium cation in the reaction pathway. []

Q9: How do substituents on the phenol ring affect the reactivity of this compound derivatives in oxidative coupling?

A9: Studies on the heterogeneous oxidation of substituted phenols, including this compound, show that substituents, particularly at the para position, significantly influence the reactivity and the formation of secondary radicals during the reaction. For instance, the bromine atom in 4-bromo-2,6-dimethylphenol is more easily displaced than the hydrogen atom in the para position of this compound. []

Q10: How do structural modifications of this compound impact its antioxidant properties?

A10: The addition of substituents to the phenol ring can significantly impact the antioxidant properties of this compound. For instance, the introduction of a methoxy group at the 3-position of this compound has been shown to slightly increase the O-H bond dissociation energy and decrease the ionization potential, influencing its reactivity in hydrogen atom transfer reactions. []

Q11: What analytical methods are used to quantify this compound?

A11: Various analytical techniques have been employed for the detection and quantification of this compound. Gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) with ultraviolet absorbance detection are commonly used methods. [] Other methods include spectrofluorometry, leveraging the fluorescent properties of intermediates formed during photodegradation. []

Q12: Can this compound be analyzed alongside other phenolic compounds?

A12: Yes, high-performance chromatographic methods have been developed to simultaneously quantify this compound and other disinfectants like chlorine dioxide and hypochlorous acid. These methods exploit the distinct reactivity of these compounds with this compound in the presence of iodine ions, enabling their simultaneous analysis. []

Q13: How do helophytes interact with this compound in the environment?

A13: Research suggests that helophytes, specifically species like Carex gracilis and Juncus effusus, can enhance the removal of this compound from the environment. This removal is attributed to the activity of bacteria present in the rhizosphere of these plants. Interestingly, the plants themselves showed tolerance and even enhanced growth in the presence of specific concentrations of this compound, indicating a potential for phytoremediation applications. [] []

Q14: Is this compound considered an environmental pollutant?

A14: While this compound has industrial applications, its presence in the environment, especially in water sources, can raise concerns. Studies have focused on its degradation using advanced oxidation processes like Fenton (H2O2/Fe2+) and photo-Fenton (H2O2/Fe2+/UV) to understand its fate and potential risks. []

Q15: Are there alternative compounds to this compound in the synthesis of poly(phenylene oxide)?

A15: Yes, while this compound is widely used, other monomers, like 2-allyl-6-methylphenol, can be copolymerized with it to produce PPO with tailored properties. This highlights the versatility of the oxidative coupling polymerization process in generating polymers with specific characteristics. []

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